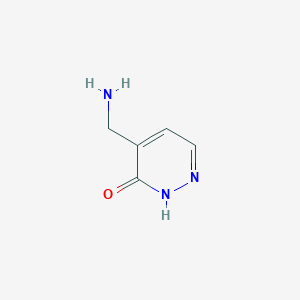![molecular formula C7H9NO2 B1396208 2-Azabicyclo[2.2.2]octane-3,5-dione CAS No. 596795-04-9](/img/structure/B1396208.png)
2-Azabicyclo[2.2.2]octane-3,5-dione
Übersicht
Beschreibung
2-Azabicyclo[2.2.2]octane-3,5-dione is a chemical compound with the CAS Number 596795-04-9 . It is a crystalline compound with a molecular weight of 139.15 .
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.2.2]octane-3,5-dione involves a hetero-Diels−Alder reaction of an electron-deficient nitrile, p-toluenesulfonyl cyanide, with the silyl enol ether of cyclohexenone . This reaction produces a hydrolytically sensitive [4 + 2] adduct in good yield . The use of Mander’s reagent, ethyl cyanoformate, with the same diene, produces an unstable adduct .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.2.2]octane-3,5-dione is represented by the InChI code 1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) .Chemical Reactions Analysis
The key chemical reaction involved in the formation of 2-Azabicyclo[2.2.2]octane-3,5-dione is the hetero-Diels−Alder reaction . This reaction involves an electron-deficient nitrile and the silyl enol ether of cyclohexenone .Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Studies
2-Azabicyclo[2.2.2]octane-3,5-dione derivatives have been utilized in the exploration of molecular and crystal structures. A study highlighted the synthesis of 3,5-diazabicyclo[2.2.2]octane-2,6-diones, which provided an opportunity to elucidate crystal-engineering structure−structure relationship (SSR) principles, given their propensity to form various crystalline forms while maintaining consistent hydrogen bonding (Brewer, Parkin, & Grossman, 2004).
Synthesis of Tecomanine
The compound's derivatives have been used in the synthesis of complex organic structures like tecomanine. Desymmetrization of cis-bicyclo[3.3.0]octane-3,7-dione through the Schmidt reaction led to the synthesis of tecomanine, demonstrating the compound's utility in organic synthesis (Vidari et al., 1997).
Intramolecular Michael-Type Reactions
2,4-diazabicyclo[3.3.0]octane-3,7-diones were synthesized using intramolecular Michael-type reactions, highlighting the compound's role in facilitating complex chemical transformations (Harris, 1980).
Supramolecular Chemistry
In supramolecular chemistry, racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters have been synthesized for use as functionalized building blocks. These compounds exhibit stability and persistent motifs in their crystal structures, which are significant for the development of supramolecular assemblies (Lyssenko, Lenev, & Kostyanovsky, 2002).
Catalysis in Asymmetric Synthesis
The compound has been applied in catalysis for asymmetric synthesis. For example, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes derived from 2-azabicyclo[2.2.2]octane-3,5-dione have been used in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones, demonstrating high enantioselectivity and catalytic activity (Otomaru et al., 2005).
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.2]octane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSEXIKKWCLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.2]octane-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



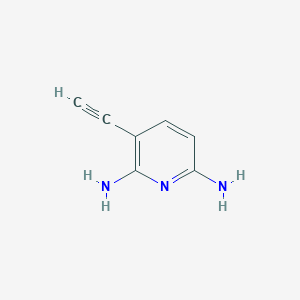
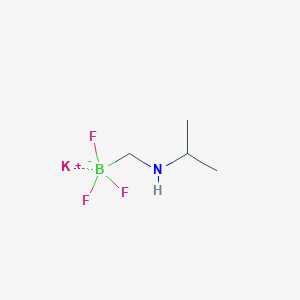
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)
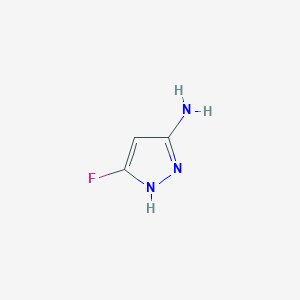
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1396135.png)
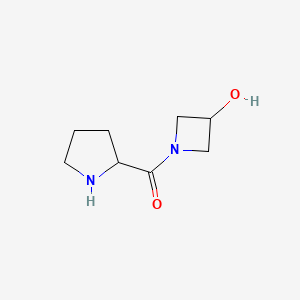
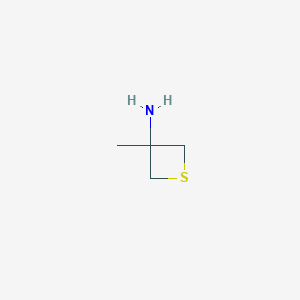
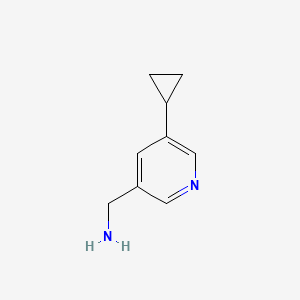
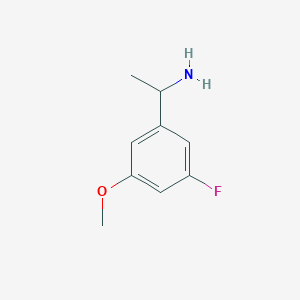
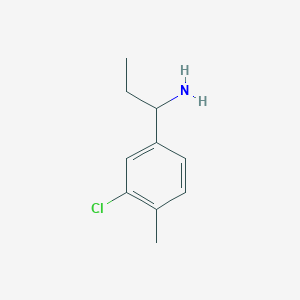

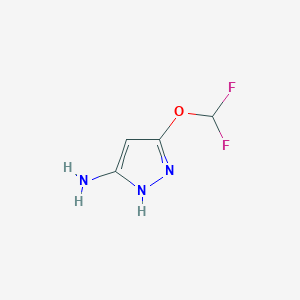
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
